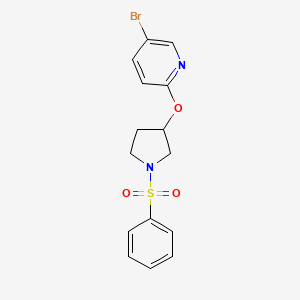

5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound with a molecular weight of 227.10 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

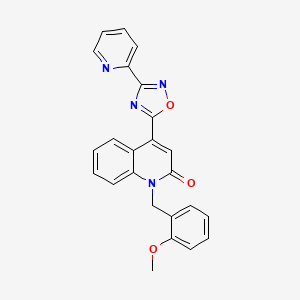

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The bromine atom is attached to the pyridine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C9H11BrN2 . Other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the available resources .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromo and pyridine groups make it a suitable candidate for cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, it’s utilized to develop new drug candidates. The phenylsulfonyl group can improve the metabolic stability of potential therapeutics, making the compound a valuable addition to the medicinal chemist’s toolkit .

Material Science

Researchers in material science may explore this compound for creating novel organic semiconductors. Its rigid structure and potential for electron delocalization could contribute to efficient charge transport in organic electronic devices .

Pharmacology

Pharmacologically, it could be investigated for its binding affinity to various biological targets. The pyrrolidin-3-yl moiety, in particular, might mimic certain amino acid side chains, interacting with enzymes or receptors .

Toxicology

In toxicology, the compound’s safety profile and potential toxicological effects can be studied. This is crucial for assessing the risks associated with its handling and use in laboratory settings .

Environmental Science

The environmental impact of this compound, including its biodegradability and potential to bioaccumulate, can be assessed. Understanding its environmental fate is essential for developing sustainable chemical practices .

Analytical Chemistry

It can be used as a standard or reagent in analytical chemistry to develop new methods for detecting similar structures or functional groups in complex mixtures .

Chemical Education

Lastly, due to its multifaceted nature, it can be used as a teaching tool in chemical education to illustrate various chemical reactions and principles, such as nucleophilic substitution and electrophilic aromatic substitution .

Safety and Hazards

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring , which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

The compound contains a pyrrolidine ring , which can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Result of Action

The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions can result in the formation of new carbon–carbon bonds .

Action Environment

The success of sm cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c16-12-6-7-15(17-10-12)21-13-8-9-18(11-13)22(19,20)14-4-2-1-3-5-14/h1-7,10,13H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTZKLYNJCFXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)

![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)

![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)

![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)

![[6-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2946354.png)